molecular formula C19H12F3N3O2S B10925664 N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925664
M. Wt: 403.4 g/mol
InChI Key: WKLGQKFVWGPDCM-UHFFFAOYSA-N
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Description

N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of fluorinated and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the core oxazolo[5,4-b]pyridine structure. This can be achieved through cyclization reactions involving appropriate precursors. . The thiophen-2-yl and 2-fluorophenyl groups are introduced through standard aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for key transformations.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Properties

Molecular Formula

C19H12F3N3O2S

Molecular Weight

403.4 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H12F3N3O2S/c20-12-5-2-1-4-10(12)17-16-11(18(26)23-9-15(21)22)8-13(14-6-3-7-28-14)24-19(16)27-25-17/h1-8,15H,9H2,(H,23,26)

InChI Key

WKLGQKFVWGPDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)NCC(F)F)F

Origin of Product

United States

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